boric acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine
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Overview
Description
Boric acid, compound with N-oleyl-1,3-propanediamine, is a chemical compound formed by the combination of boric acid and N-oleyl-1,3-propanediamine. Boric acid is a weak monobasic Lewis acid of boron, while N-oleyl-1,3-propanediamine is an organic compound and a diamine with the formula C21H44N2. This compound is known for its applications in various industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of boric acid, compound with N-oleyl-1,3-propanediamine, typically involves the reaction of boric acid with N-oleyl-1,3-propanediamine under controlled conditions. The reaction is carried out in a suitable solvent, such as acetone or methanol, at a specific temperature and pressure to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity boric acid and N-oleyl-1,3-propanediamine. The process is optimized to achieve high yields and purity, often involving multiple purification steps to remove any impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group of N-oleyl-1,3-propanediamine is oxidized to form various oxidation products.
Reduction: Reduction reactions can also occur, particularly involving the boric acid component.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce boron hydrides.
Scientific Research Applications
Boric acid, compound with N-oleyl-1,3-propanediamine, has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the production of urethanes and epoxies.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used as an emulsifier in asphalt production, an ore flotation agent, and a dispersant in paints.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The boric acid component acts as a Lewis acid, facilitating various chemical reactions. The N-oleyl-1,3-propanediamine component can interact with cations, making it useful in applications where cationic interactions are important.
Comparison with Similar Compounds
1,3-Diaminopropane: Another diamine with similar properties but different applications.
Oleylamine: A related amine with similar uses in industry.
Uniqueness: Boric acid, compound with N-oleyl-1,3-propanediamine, is unique due to its combination of boric acid and N-oleyl-1,3-propanediamine, which imparts distinct chemical properties and a wide range of applications not found in similar compounds.
Properties
CAS No. |
71786-64-6 |
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Molecular Formula |
C21H47BN2O3 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
boric acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine |
InChI |
InChI=1S/C21H44N2.BH3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;2-1(3)4/h9-10,23H,2-8,11-22H2,1H3;2-4H/b10-9-; |
InChI Key |
LMQCTAMFUXRCMR-KVVVOXFISA-N |
Isomeric SMILES |
B(O)(O)O.CCCCCCCC/C=C\CCCCCCCCNCCCN |
Canonical SMILES |
B(O)(O)O.CCCCCCCCC=CCCCCCCCCNCCCN |
Origin of Product |
United States |
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